REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.Cl[CH2:10][C:11](=O)[CH3:12].C(OCC)(=O)C>CC(O)C.CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([CH:10]=[C:11]([CH3:12])[N:8]=2)[CH:7]=1
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N
|
Name
|
|
Quantity
|
606 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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CC(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
petroleum ether
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 10° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by Na2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (petroleum ether:ethyl acetate=5:1)
|
Type
|
CUSTOM
|
Details
|
to afford compound B-8-2 (10.0 g, 4.8%) as a yellow solid
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC=2N(C1)C=C(N2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |